Cas no 21900-40-3 (5-chloro-2-methylbenzoyl chloride)

5-Chloro-2-methylbenzoyl chloride (CAS 53984-48-4) is a versatile acyl chloride derivative used as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactive benzoyl chloride group enables efficient acylation reactions, while the chloro and methyl substituents enhance its utility in regioselective transformations. The compound exhibits high purity and stability under controlled conditions, ensuring consistent performance in reactions such as Friedel-Crafts acylation or amide coupling. Its structural features make it valuable for introducing functionalized aromatic motifs into target molecules. Proper handling is required due to its moisture sensitivity and corrosive nature.
5-chloro-2-methylbenzoyl chloride structure
21900-40-3 structure
商品名:5-chloro-2-methylbenzoyl chloride
CAS番号:21900-40-3
MF:C8H6OCl2
メガワット:189.03864
MDL:MFCD11111052
CID:1405245
PubChem ID:14839219

5-chloro-2-methylbenzoyl chloride 化学的及び物理的性質

名前と識別子

    • Benzoyl chloride, 5-chloro-2-methyl-
    • 5-chloro-2-methylbenzoyl chloride
    • AKOS006308463
    • DA-37555
    • 5-Chloro-o-toluoyl chloride
    • F52326
    • AS-48665
    • EN300-127512
    • WAA90040
    • 21900-40-3
    • DTXSID801299824
    • 3-Chloro-6-methylbenzoyl chloride
    • WKSLUZTZBSDWDE-UHFFFAOYSA-N
    • 5-Chloro-2-methylbenzoylchloride
    • SCHEMBL874097
    • MDL: MFCD11111052
    • インチ: InChI=1S/C8H6Cl2O/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4H,1H3
    • InChIKey: WKSLUZTZBSDWDE-UHFFFAOYSA-N
    • ほほえんだ: CC1=C(C=C(C=C1)Cl)C(=O)Cl

計算された属性

  • せいみつぶんしりょう: 187.97968
  • どういたいしつりょう: 187.9795702g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 158
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.4
  • トポロジー分子極性表面積: 17.1Ų

じっけんとくせい

  • PSA: 17.07

5-chloro-2-methylbenzoyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-127512-0.25g
5-chloro-2-methylbenzoyl chloride
21900-40-3
0.25g
$136.0 2023-06-08
Alichem
A013027478-500mg
5-Chloro-2-methylbenzoyl chloride
21900-40-3 97%
500mg
$855.75 2023-09-02
Enamine
EN300-127512-5.0g
5-chloro-2-methylbenzoyl chloride
21900-40-3
5g
$1033.0 2023-06-08
Alichem
A013027478-250mg
5-Chloro-2-methylbenzoyl chloride
21900-40-3 97%
250mg
$470.40 2023-09-02
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
XW0096-10g
5-chloro-2-methylbenzoyl chloride
21900-40-3 95%
10g
$1250 2023-09-07
abcr
AB428614-1 g
3-Chloro-6-methylbenzoyl chloride
21900-40-3
1g
€594.40 2023-04-23
abcr
AB428614-5 g
3-Chloro-6-methylbenzoyl chloride
21900-40-3
5g
€1,316.00 2023-04-23
Enamine
EN300-127512-0.05g
5-chloro-2-methylbenzoyl chloride
21900-40-3
0.05g
$64.0 2023-06-08
Enamine
EN300-127512-0.5g
5-chloro-2-methylbenzoyl chloride
21900-40-3
0.5g
$256.0 2023-06-08
Fluorochem
062747-1g
3-Chloro-6-methylbenzoyl chloride
21900-40-3 97%
1g
£225.00 2022-02-28

5-chloro-2-methylbenzoyl chloride 関連文献

5-chloro-2-methylbenzoyl chlorideに関する追加情報

5-Chloro-2-Methylbenzoyl Chloride (CAS No. 21900-40-3): A Versatile Building Block in Modern Chemical Research

The compound 5-chloro-2-methylbenzoyl chloride (CAS No. 21900-40-3) represents a critical intermediate in organic synthesis, offering unique reactivity profiles and structural versatility. This aromatic acid chloride derivative combines the electron-withdrawing properties of the chloro substituent at position 5 with the steric influence of the methyl group at position 2, creating a molecule with distinct synthetic applications. Recent advancements in asymmetric synthesis methodologies have further expanded its utility in pharmaceutical intermediate production and material science innovations.

Structurally, the 5-chloro-2-methylbenzoyl chloride framework exhibits notable stability under controlled reaction conditions due to resonance stabilization of its carbonyl group. Research published in Chemical Communications (2023) demonstrated its role as a key precursor in synthesizing chiral β-lactam derivatives, critical for antibiotic development. The chlorine atom's electron-withdrawing effect enhances electrophilic reactivity while the methyl group modulates steric hindrance, enabling precise control over reaction pathways when coupled with organocatalysts or transition metal complexes.

In medicinal chemistry applications, this compound has gained attention for its ability to form bioisosteric replacements in drug design. A 2024 study in Journal of Medicinal Chemistry highlighted its use as a bioactive fragment in developing novel kinase inhibitors, where the chloromethyl substitution pattern mimics natural product scaffolds while introducing tunable pharmacokinetic properties. Its application as an acylating agent in peptide conjugation processes has also been optimized through microwave-assisted protocols reported by researchers at MIT's Organic Synthesis Lab, reducing reaction times by up to 68% compared to conventional methods.

Recent breakthroughs in sustainable chemistry have positioned 5-chloro-2-methylbenzoyl chloride as a green alternative in polymer synthesis. Work published in Nature Materials (Q3 2024) demonstrated its use in creating degradable polyesters with enhanced thermal stability through controlled ring-opening polymerization reactions. The compound's ability to form ester linkages under solvent-free conditions aligns with current industry trends toward environmentally benign manufacturing processes.

In analytical chemistry contexts, this compound serves as a reference standard for developing LC-MS/MS methods targeting chlorinated aromatic compounds in environmental samples. Researchers at ETH Zurich recently utilized it to establish quantification protocols for trace analysis of similar structures in wastewater matrices, achieving detection limits below 1 ppb through optimized ionization techniques.

The synthetic accessibility of 5-chloro-2-methylbenzoyl chloride continues to improve through advancements like enzymatic catalysis reported by teams at Stanford University (ACS Catalysis, 2024). Their engineered lipase variants enable enantioselective acylation reactions at ambient temperatures, opening new avenues for producing chiral pharmaceutical intermediates without hazardous solvents or stoichiometric additives.

Ongoing investigations into its photochemical properties reveal potential applications in light-responsive materials. A collaborative study between Osaka University and Merck KGaA demonstrated reversible photoisomerization behavior when incorporated into azobenzene-based copolymers, suggesting future roles in smart drug delivery systems and adaptive optical materials.

Clinical translation studies are currently exploring its role as an intermediate for targeted cancer therapies. Phase I trials involving conjugates synthesized using this compound show promising tumor-specific uptake profiles when combined with folate receptor targeting ligands, as reported at the 2024 AACR Annual Meeting.

In conclusion, 5-chloro-2-methylbenzoyl chloride (CAS No. 21900-40-3) stands out as a multifunctional chemical entity driving innovation across diverse fields from drug discovery to sustainable materials engineering. Its unique combination of structural features positions it at the forefront of modern chemical research methodologies aimed at solving complex challenges across academia and industry sectors.

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Amadis Chemical Company Limited
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清らかである:99%
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